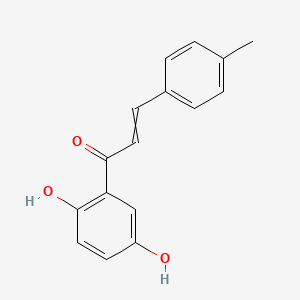
1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It is a member of the chalcone family, which are aromatic ketones with two phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dihydroxyacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality production.
化学反应分析
Types of Reactions
1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of dihydrochalcones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Halogenated derivatives.
科学研究应用
1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
作用机制
The mechanism by which 1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exerts its effects is primarily through its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- 1-(2,4-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- 1-(2,5-Dihydroxyphenyl)-3-phenylprop-2-en-1-one
Uniqueness
1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of hydroxyl groups at the 2 and 5 positions on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The methyl group on the other phenyl ring also contributes to its distinct properties compared to other chalcones.
属性
CAS 编号 |
108837-15-6 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
1-(2,5-dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,17,19H,1H3 |
InChI 键 |
PIAFOKMPUZJORF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)
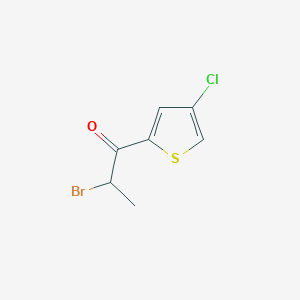
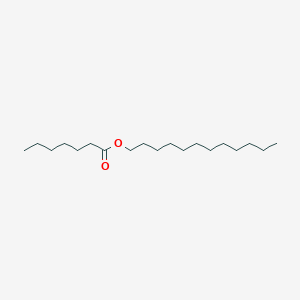


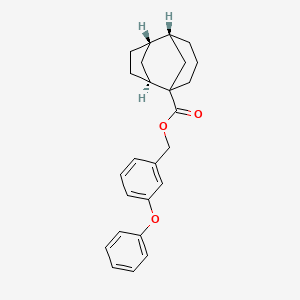
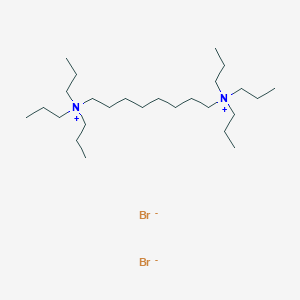



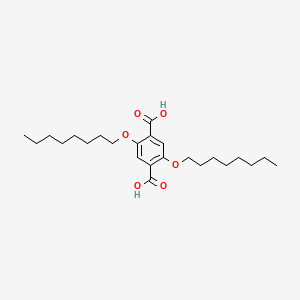
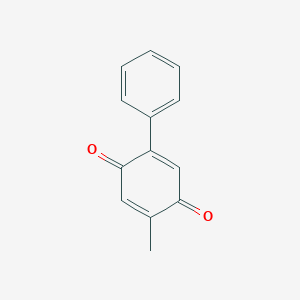

![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)
